

Navigating the Environmental Profile of tert-Amyl Methyl Ether (TAME): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Amyl methyl ether*

Cat. No.: B166767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: **Tert-Amyl Methyl Ether (TAME)**, a gasoline additive, presents a complex environmental profile. While exhibiting low potential for bioaccumulation and low to moderate toxicity to aquatic organisms, its resistance to ready biodegradation and potential for groundwater contamination necessitate a thorough understanding of its environmental fate and behavior. This technical guide provides an in-depth analysis of TAME's environmental impact, focusing on its biodegradability, aquatic toxicity, and soil mobility. Detailed experimental protocols for assessing these parameters are provided, alongside visualizations of key environmental pathways and assessment workflows to support robust research and risk evaluation.

Physicochemical Properties and Environmental Distribution

TAME is a volatile, colorless liquid with a characteristic sweetish odor. Its physicochemical properties play a crucial role in its environmental distribution. With a moderate water solubility and a vapor pressure of 75.2 mm Hg at 25°C, TAME is expected to exist primarily as a vapor in the atmosphere if released to air. In aquatic environments, its low octanol-water partition coefficient (log K_{ow}) of 1.55 to 1.92 suggests a low potential for bioaccumulation in aquatic organisms.^[1] When released to soil, TAME is expected to have very high to moderate mobility.

Table 1: Physicochemical and Environmental Fate Properties of TAME

Property	Value	Reference
Molecular Formula	C6H14O	[2]
Molecular Weight	102.17 g/mol	[2]
Water Solubility	2640 mg/L at 25°C	[3]
Vapor Pressure	75.2 mm Hg at 25°C	[1]
Henry's Law Constant	1.32 x 10 ⁻³ atm·m ³ /mol	[1]
log K _{ow} (Octanol-Water Partition Coefficient)	1.55 - 1.92	[1][3]
log K _{oc} (Soil Organic Carbon-Water Partitioning Coefficient)	1.36 - 2.2	[1][3]
Bioconcentration Factor (BCF)	5 (estimated)	[1][3]
Atmospheric Half-Life (reaction with OH radicals)	~3 days (estimated)	[1][2]

Biodegradability

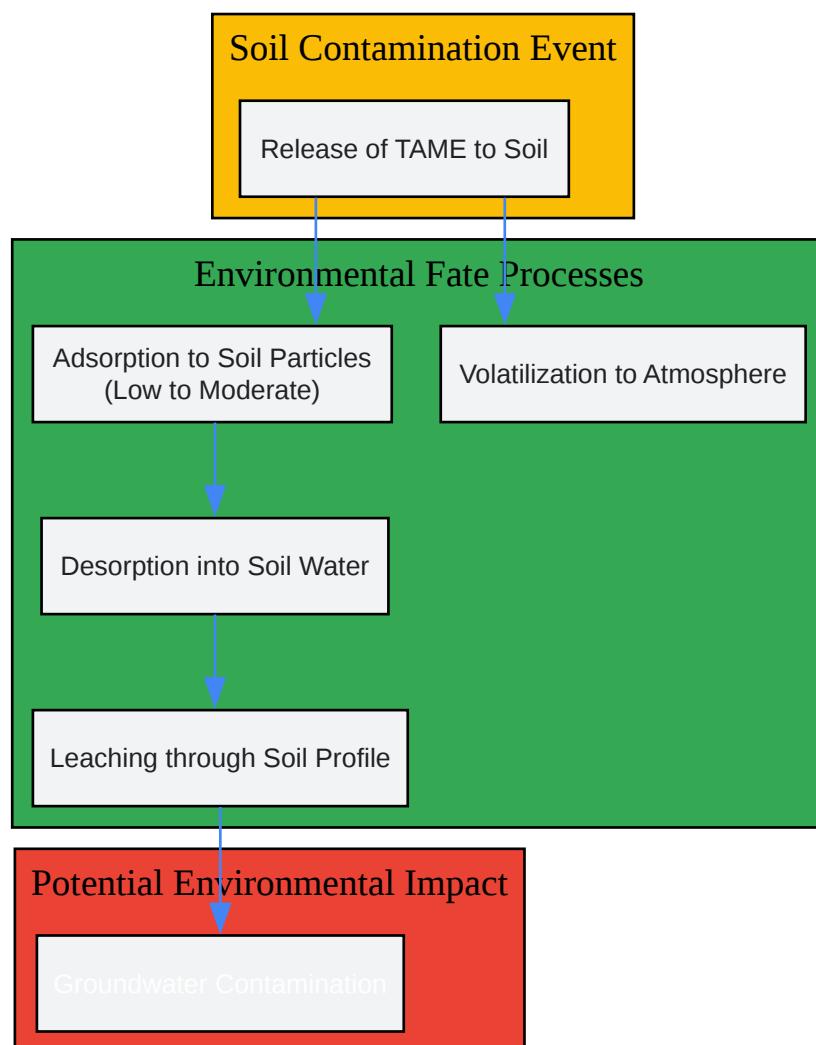
TAME is not considered to be readily biodegradable.[1][4] Studies utilizing standardized tests, such as the OECD 301D Closed Bottle Test, have shown that TAME does not meet the criteria for ready biodegradability, which requires achieving at least 60% degradation within a 28-day period.[1] However, under specific conditions and with acclimatized microbial populations, inherent biodegradability has been observed.[2]

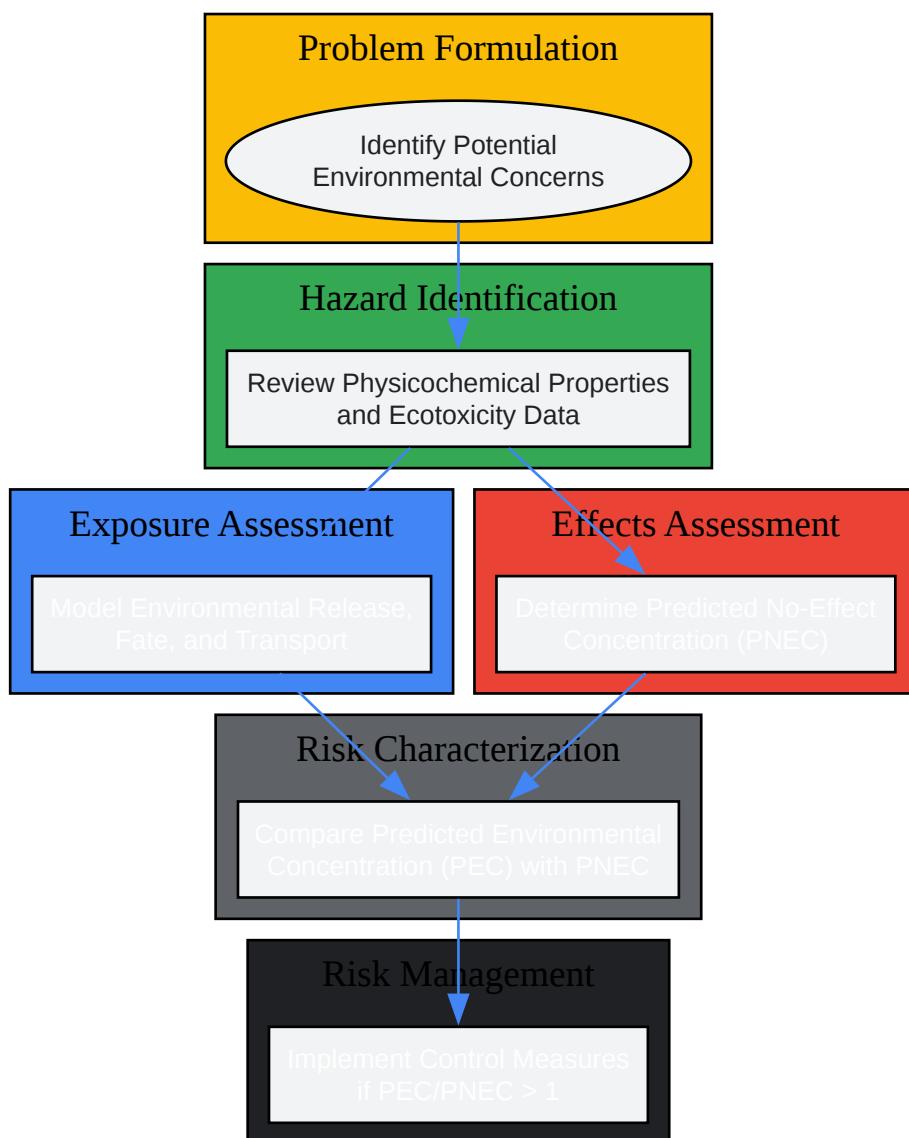
Propane-oxidizing bacteria have demonstrated the ability to degrade TAME. The initial step in the aerobic biodegradation of TAME by these microorganisms involves the oxidation of the methyl ether group, leading to the formation of tert-amyl alcohol (TAA) as the primary metabolite.[5][6][7][8]

[Click to download full resolution via product page](#)

Initial aerobic biodegradation pathway of TAME.

Aquatic Ecotoxicity


TAME exhibits low to moderate acute toxicity to aquatic organisms. Standardized ecotoxicity tests are crucial for determining the potential impact of TAME on aquatic ecosystems.


Table 2: Aquatic Ecotoxicity of TAME

Test Organism	Endpoint	Concentration (mg/L)	Exposure Duration	Reference
Daphnia sp.	EC50 (Immobilization)	14	48 hours	[3]
Green algae (Pseudokirchneriella subcapitata)	EC50 (Population abundance)	>100	72 hours	[1]

Soil Mobility and Adsorption

The mobility of TAME in soil is governed by its adsorption and desorption characteristics. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict its movement through the soil profile. With a log Koc ranging from 1.36 to 2.2, TAME is expected to have very high to moderate mobility in soil.[1][3] This indicates a potential for TAME to leach from contaminated soil and reach groundwater.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 5. Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Navigating the Environmental Profile of tert-Amyl Methyl Ether (TAME): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166767#environmental-impact-and-biodegradability-of-tert-amyl-methyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

